molecular formula C23H22ClN3O3S B251208 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide

Cat. No. B251208
M. Wt: 456 g/mol
InChI Key: FTOQCHATLWLODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.

Mechanism of Action

BTK is a key component of the B-cell receptor signaling pathway, which plays a crucial role in the survival and proliferation of B-cells. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide inhibits BTK by binding to the active site of the enzyme, preventing its phosphorylation and downstream signaling. This leads to decreased proliferation and survival of B-cells, ultimately leading to cell death.
Biochemical and Physiological Effects:
In preclinical studies, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, leading to decreased tumor growth. It has also been shown to inhibit the activation and migration of cancer cells, as well as the production of cytokines and chemokines. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide has a high selectivity for BTK, with minimal off-target effects on other kinases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide is its high potency and selectivity for BTK, which makes it a valuable tool for studying B-cell signaling pathways in vitro and in vivo. However, its limited solubility and stability may pose challenges for its use in certain experimental settings. Additionally, the lack of clinical data on N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide makes it difficult to fully evaluate its potential as a therapeutic agent.

Future Directions

There are several potential future directions for N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide research. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another area of focus is the investigation of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide in other types of cancer, such as solid tumors. Additionally, further studies are needed to evaluate the safety and efficacy of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide in clinical trials.

Synthesis Methods

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide is synthesized using a multi-step process involving the coupling of 3-chloro-4-aminophenyl with 4-(2-thienylcarbonyl)piperazine, followed by the reaction with 3-methoxybenzoyl chloride. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has been shown to inhibit BTK activity and downstream signaling pathways, leading to cell death and decreased tumor growth. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methoxybenzamide has also been investigated in combination with other therapies, such as venetoclax, and has shown synergistic effects.

properties

Molecular Formula

C23H22ClN3O3S

Molecular Weight

456 g/mol

IUPAC Name

N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-3-methoxybenzamide

InChI

InChI=1S/C23H22ClN3O3S/c1-30-18-5-2-4-16(14-18)22(28)25-17-7-8-20(19(24)15-17)26-9-11-27(12-10-26)23(29)21-6-3-13-31-21/h2-8,13-15H,9-12H2,1H3,(H,25,28)

InChI Key

FTOQCHATLWLODW-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.